![molecular formula C22H19ClN2 B12109757 1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is a complex organic compound featuring a unique structure that combines elements of phenyl and chloro-phenyl groups with a diaza-cyclopenta[cd]azulene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene typically involves multi-step organic reactions. One common method starts with the preparation of the diaza-cyclopenta[cd]azulene core, which can be synthesized through a series of cyclization reactions involving appropriate precursors. The phenyl and chloro-phenyl groups are then introduced via electrophilic aromatic substitution reactions.
Example Synthetic Route:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the diaza-cyclopenta[cd]azulene core.
Electrophilic Aromatic Substitution: The phenyl and chloro-phenyl groups are introduced using electrophilic aromatic substitution reactions, typically involving reagents such as chlorobenzene and phenylboronic acid.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale electrophilic aromatic substitution reactions. Additionally, industrial methods would focus on efficient purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene and phenylboronic acid in the presence of a palladium catalyst for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully saturated analogs of the compound.
科学的研究の応用
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which 1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Phenyl-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene: Lacks the chloro substituent, which may affect its reactivity and biological activity.
1-(4-Methyl-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene: Contains a methyl group instead of a chloro group, potentially altering its chemical properties.
Uniqueness
1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene is unique due to the presence of both phenyl and chloro-phenyl groups, which can influence its electronic properties and reactivity. The chloro substituent, in particular, can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
特性
分子式 |
C22H19ClN2 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene |
InChI |
InChI=1S/C22H19ClN2/c23-18-11-9-16(10-12-18)20-14-24-15-21(17-6-2-1-3-7-17)25-13-5-4-8-19(20)22(24)25/h1-3,6-7,9-12,14-15H,4-5,8,13H2 |
InChIキー |
URQFWAQABCLOOS-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


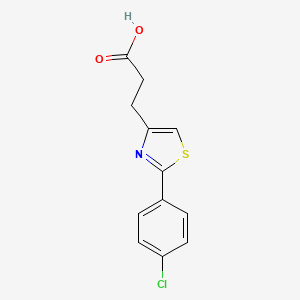
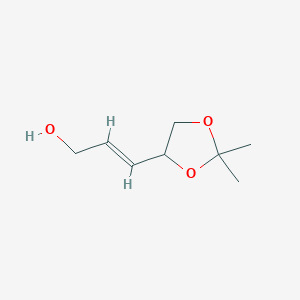

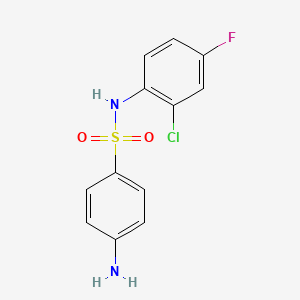
![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

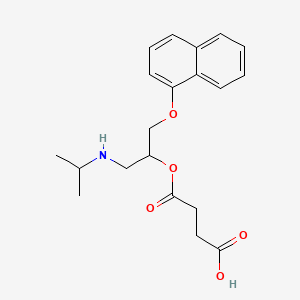

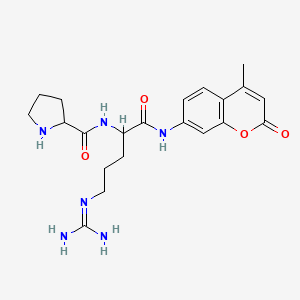
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B12109743.png)
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)



